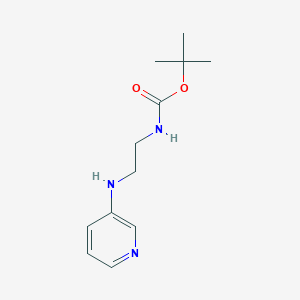

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

CAS No.:

Cat. No.: VC13516356

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O2 |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | tert-butyl N-[2-(pyridin-3-ylamino)ethyl]carbamate |

| Standard InChI | InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-5-4-6-13-9-10/h4-6,9,14H,7-8H2,1-3H3,(H,15,16) |

| Standard InChI Key | HXFMMUXZTBEXJR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCNC1=CN=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=CN=CC=C1 |

Introduction

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate is an organic compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol. This compound is of interest in organic synthesis due to its unique structural features, which include a pyridine ring and a carbamate group. The presence of these functional groups allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

The synthesis of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate typically involves several steps, starting from readily available starting materials. While specific detailed synthetic routes are not widely documented in the available literature, the general approach involves the formation of the pyridine-amine linkage followed by carbamate formation. This process often requires mild conditions and suitable reagents to ensure high yields and purity.

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate | Pyridine ring, carbamate group | Organic synthesis intermediate |

| tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate | Pyridine ring, pyrrolidine moiety, carbamate group | Potential therapeutic agent, enzyme inhibitor |

| tert-Butyl (substituted benzamido)phenylcarbamate derivatives | Benzamide and carbamate groups | Anti-inflammatory activity |

Future Research Directions

Given the limited information available on tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate, further research is needed to explore its potential applications and biological activities. This could involve investigating its role as a building block in organic synthesis, as well as evaluating its interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume